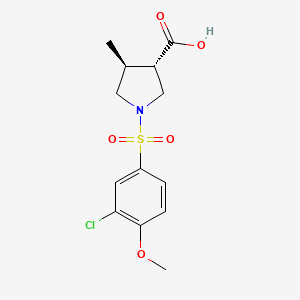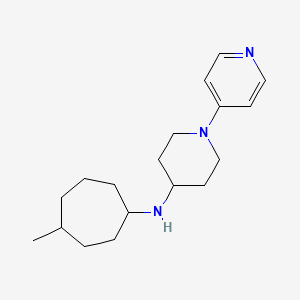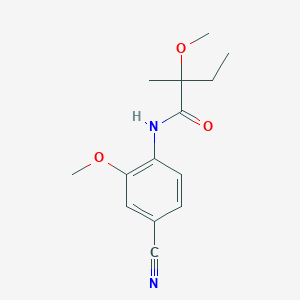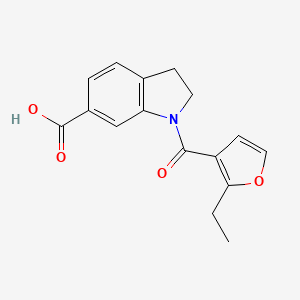![molecular formula C13H23N5O B6633143 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AMCA, and it belongs to the class of compounds known as amides. The synthesis of AMCA is a complex process that involves several steps, and it has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of AMCA involves the inhibition of specific signaling pathways involved in cancer development. AMCA targets the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, AMCA can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
AMCA has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways involved in cancer development. AMCA has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
AMCA has several advantages for lab experiments, including its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its specificity for specific signaling pathways involved in cancer development. However, there are also several limitations to using AMCA in lab experiments, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving AMCA, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, future research could focus on the identification of specific molecular targets of AMCA and the development of more targeted therapies for cancer treatment.
In conclusion, AMCA is a promising compound with significant potential for therapeutic applications in cancer research. Its potent anti-cancer properties, specificity for specific signaling pathways, and ability to induce apoptosis in cancer cells make it a valuable tool for lab experiments and a potential candidate for cancer treatment. Further research is needed to optimize its properties and explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of AMCA involves several steps, including the reaction of 4-chloromethyl-1,2,3-triazole with N-(1-methylcyclohexyl)methylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and isolation steps. The synthesis of AMCA has been optimized in recent years, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
AMCA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that AMCA has potent anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. AMCA has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Propriétés
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-13(5-3-2-4-6-13)10-15-12(19)9-18-8-11(7-14)16-17-18/h8H,2-7,9-10,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBOXMEQCNRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CNC(=O)CN2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
